N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

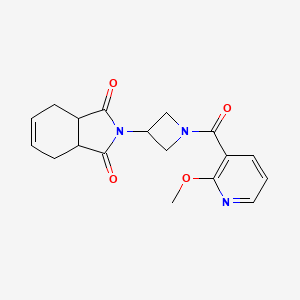

“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is a compound that features a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

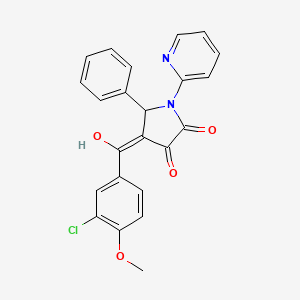

The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is characterized by the presence of a pyrrolidine ring. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” would be influenced by the presence of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthetic Methodologies

A study by Galeazzi et al. (1996) focused on the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are key intermediates in producing biologically active compounds. The research utilized oxidative cyclization of certain acetoacetamides and methoxycarbonylacetamides, leading to pyrrolidin-2-ones. This methodology offers a versatile approach for synthesizing compounds that include the pyrrolidine ring, potentially applicable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide derivatives (Galeazzi, Mobbili, & Orena, 1996).

Catalysis and Green Chemistry

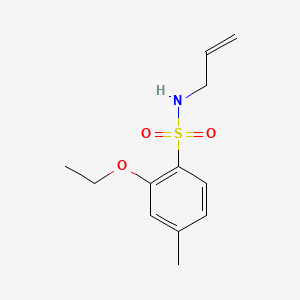

Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the use of a novel Pd/C catalyst for hydrogenation processes. This research emphasizes the importance of environmentally friendly methods in synthesizing amide derivatives, which could extend to the synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide (Zhang, 2008).

Environmental and Health Impact Studies

Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides provides insights into how similar acetamide derivatives, including N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, might interact with biological systems. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Advanced Synthetic Applications

Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, demonstrating a sophisticated approach to building complex molecules. This technique could be applicable to the synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide and its derivatives, showcasing the potential for creating diverse and complex molecular architectures (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Drug Synthesis and Evaluation

Vinayak et al. (2014) synthesized novel acetamide derivatives and evaluated their anticancer properties, indicating the therapeutic potential of such compounds. This research underscores the importance of acetamide derivatives, like N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, in developing new pharmaceuticals (Vinayak, Sudha, Lalita, & Kumar, 2014).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor, a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium ion influx from the endoplasmic reticulum to the mitochondria, providing other important brain cell functions .

Mode of Action

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action on the sigma-1 receptor influences several biochemical pathways. By regulating calcium ion influx, it affects various downstream effects related to calcium signaling . Additionally, it modulates neurotransmitters such as acetylcholine, glutamate, and noradrenaline .

Pharmacokinetics

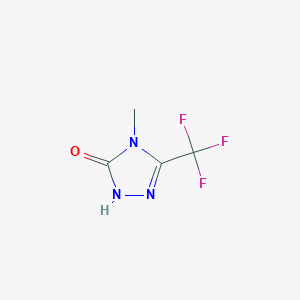

The introduction of fluorine atoms in the structure of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide’s action are primarily observed in its potent anti-seizure, antidepressant, and cognition-enhancing effects . These effects are a result of its interaction with the sigma-1 receptor and the subsequent modulation of various biochemical pathways .

Future Directions

The future directions for research on “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZNSQYDFAXLIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)

![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)